![molecular formula C12H17N3OS B5021945 N-BENZOYL-N'-[2-(DIMETHYLAMINO)ETHYL]THIOUREA](/img/structure/B5021945.png)
N-BENZOYL-N'-[2-(DIMETHYLAMINO)ETHYL]THIOUREA
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Overview
Description
N-BENZOYL-N’-[2-(DIMETHYLAMINO)ETHYL]THIOUREA is a thiourea derivative known for its diverse applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZOYL-N’-[2-(DIMETHYLAMINO)ETHYL]THIOUREA typically involves the reaction of benzoyl chloride with N,N-dimethylaminoethylamine, followed by the addition of thiourea. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for thiourea derivatives often involve large-scale synthesis using similar reaction pathways. The process may include additional purification steps to ensure the compound’s purity and quality for various applications .
Chemical Reactions Analysis
Types of Reactions
N-BENZOYL-N’-[2-(DIMETHYLAMINO)ETHYL]THIOUREA undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted thiourea compounds .
Scientific Research Applications
N-BENZOYL-N’-[2-(DIMETHYLAMINO)ETHYL]THIOUREA has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, photographic chemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N-BENZOYL-N’-[2-(DIMETHYLAMINO)ETHYL]THIOUREA involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-BENZOYL-N’-[2-(DIMETHYLAMINO)ETHYL]THIOUREA include other thiourea derivatives such as:
- N,N’-DIMETHYL-N’-PHENYLTHIOUREA
- N-BENZOYL-N’-PHENYLTHIOUREA
- N,N’-DIETHYL-N’-PHENYLTHIOUREA
Uniqueness
N-BENZOYL-N’-[2-(DIMETHYLAMINO)ETHYL]THIOUREA is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other thiourea derivatives. Its combination of benzoyl and dimethylaminoethyl groups contributes to its versatility and effectiveness in various applications .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethylcarbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3OS/c1-15(2)9-8-13-12(17)14-11(16)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H2,13,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFPNNIKYJIDIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=S)NC(=O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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